molecular formula C5H11ClF3N B2663007 (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride CAS No. 2361609-58-5

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride

Cat. No.: B2663007
CAS No.: 2361609-58-5
M. Wt: 177.6
InChI Key: RRCUBNVTIVEVKJ-PGMHMLKASA-N
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Description

Historical Development and Research Context

The systematic exploration of fluorinated amines began in the late 20th century as pharmaceutical researchers sought to improve metabolic stability and blood-brain barrier penetration of lead compounds. The specific development of (2R)-1,1,1-trifluoropentan-2-amine hydrochloride arose from two convergent trends:

  • Stereochemical Control in Fluorination : Breakthroughs in asymmetric fluorination, particularly the work of Linclau et al. on vicinal skipped fluorination motifs, enabled reliable access to chiral fluorinated building blocks. The compound’s synthesis typically employs:

    • Resolution of racemic mixtures via chiral chromatography
    • Stereoretentive nucleophilic fluorination using KHF₂/KF systems
    • Palladium-catalyzed hydrogenation of trifluoromethylated precursors
  • Pharmaceutical Demand : Between 2010–2025, FDA approvals of fluorinated drugs increased by 240%, driving need for enantiopure fluorinated intermediates. The (2R) configuration shows distinct advantages in α-helix stabilization compared to its (2S) counterpart, making it valuable for peptide mimetics.

Synthetic Milestone Year Range Key Innovation
Racemic synthesis 2005–2010 Electrophilic trifluoromethylation of pentenyl amines
Enantiomeric resolution 2012–2015 Chiral stationary phase chromatography (CSP-HPLC)
Catalytic asymmetric synthesis 2018–present N-Heterocyclic carbene (NHC)/Cu协同催化

Significance in Contemporary Fluorine Chemistry

The compound’s three fluorine atoms and chiral center create unique electronic and steric effects:

  • Electron-Withdrawing Effects :

    • pKa reduction of the amine (ΔpKa ≈ 1.2 vs non-fluorinated analog) enhances salt formation capacity
    • Stabilizes adjacent carbocations in Friedel-Crafts alkylation (krel = 4.7 × 10³ vs CH₃ group)
  • Stereoelectronic Tuning :

    • C-F bonds create a 17.5° torsional barrier that rigidifies the pentyl chain
    • ¹⁹F NMR coupling constants (³JFH = 8.2 Hz) confirm restricted rotation
  • Supramolecular Interactions :

    • Forms stable hydrogen-bonded complexes with THF (Kassoc = 3.8 × 10² M⁻¹) through NH···O interactions
    • Participates in halogen bonding via CF₃ group (σ-hole potential = 28.6 kcal/mol)

Structure-Function Relationship Framework

The (2R) configuration induces distinct biological interactions compared to other stereoisomers:

  • Enzyme Binding :

    • 15-fold higher inhibition constant (Ki = 0.8 nM) against MAO-B vs (2S)-enantiomer (Ki = 12 nM)
    • Molecular docking shows optimal fit in CYP450 2D6 active site (ΔGbind = -9.2 kcal/mol)
  • Membrane Permeability :

    • logP = 1.4 (hydrochloride salt) vs 2.1 for free base
    • PAMPA-BBB assay demonstrates 68% blood-brain barrier penetration at 10 μM
  • Crystallographic Features :

    • X-ray diffraction reveals chair-like conformation with F-F distance of 2.89 Å
    • Unit cell parameters: a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, α = 90°, β = 112°, γ = 90°

Properties

IUPAC Name

(2R)-1,1,1-trifluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCUBNVTIVEVKJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1,1,1-trifluoropentane.

    Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the trifluoropentane is treated with an amine source under appropriate conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride can undergo oxidation reactions, where the amine group is converted to a corresponding nitro or nitroso compound.

    Reduction: The compound can also be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride is used in the development of pharmaceuticals due to its unique fluorinated structure, which can enhance biological activity and metabolic stability. Its applications include:

  • Antiviral Agents : Research indicates that fluorinated amines can inhibit viral replication. A study demonstrated that derivatives of this compound showed potential against influenza viruses by interfering with viral protein synthesis .
  • Antidepressants : The compound's structure allows for modulation of neurotransmitter systems. Preliminary studies suggest it may influence serotonin and norepinephrine pathways, making it a candidate for antidepressant development .

Material Science

Fluorinated compounds are known for their unique physical properties. In material science, this compound is utilized in:

  • Polymer Synthesis : It can be incorporated into polymers to enhance thermal stability and chemical resistance. Research has shown that polymers containing trifluorinated groups exhibit improved mechanical properties and lower surface energy .
  • Surface Coatings : Its application in surface coatings provides hydrophobicity and oleophobicity, making it ideal for protective layers in various industrial applications.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntiviral25
Fluorinated derivative AAntidepressant15
Fluorinated derivative BAntiviral30

Table 2: Material Properties

PropertyValueReference
Thermal Stability>300 °C
Surface EnergyLow (20 mN/m)
Mechanical StrengthHigh

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of this compound against influenza viruses, researchers found that the compound inhibited viral replication by targeting the RNA polymerase complex. This study highlighted the potential for developing new antiviral therapies based on this compound's structure.

Case Study 2: Polymer Development

A research team investigated the incorporation of this compound into polycarbonate matrices. The resulting materials showcased enhanced thermal stability and reduced flammability compared to traditional polymers. This advancement opens avenues for safer materials in electronics and automotive industries.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with hydrochlorides of trifluorinated amines and related chiral derivatives. Key parameters include molecular structure, stereochemistry, physicochemical properties, and functional similarities.

Structural and Stereochemical Comparisons

Table 1: Structural Comparison of Trifluorinated Amine Hydrochlorides
Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Similarity Score (if available) CAS Number Source ID
(2R)-1,1,1-Trifluoropentan-2-amine hydrochloride C₅H₁₁F₃N·HCl 193.60 -CF₃ at C1; pentan-2-amine backbone (2R) N/A 201995-11-1
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇F₃N·HCl 149.54 -CF₃ at C1; propan-2-amine backbone (R) 1.00 177469-12-4
(R)-1,1,1-Trifluoro-2-butylamine hydrochloride C₄H₉F₃N·HCl 163.57 -CF₃ at C1; butan-2-amine backbone (R) 0.83 1212120-62-1
(2R)-1,1,1-Trifluoro-3-methylbutan-2-amine C₅H₁₀F₃N 141.13 -CF₃ at C1; methyl branch at C3 (2R) N/A 1032181-63-7

Key Observations :

  • Chain Length : The target compound’s pentan backbone offers greater conformational flexibility compared to shorter analogs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride .
  • Branching : The 3-methylbutan derivative lacks a hydrochloride salt but shares stereochemistry and trifluoromethyl substitution .
  • Stereochemical Impact : The (R) configuration in shorter analogs (e.g., C₃ and C₄ chains) is critical for receptor binding in bioactive molecules .

Physicochemical and Functional Properties

Table 2: Physicochemical Data
Compound Name LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C) Spectral Data Availability
(2R)-1,1,1-Trifluoropentan-2-amine hydrochloride 2.23 >10 (HCl salt enhances) Not reported Limited (NMR/MS inferred)
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride 1.85 >20 180–185 ¹H/¹³C NMR
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl 2.51 <5 220–225 SMILES/InChI

Functional Insights :

  • Lipophilicity : The trifluoromethyl group increases LogP values, enhancing membrane permeability. Longer chains (e.g., pentan) further elevate LogP compared to propane analogs .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for pharmacokinetics.
  • Spectral Differentiation : NMR and mass spectrometry (e.g., ) resolve stereochemistry and substituent patterns in chiral amines .

Biological Activity

(2R)-1,1,1-Trifluoropentan-2-amine; hydrochloride is a fluorinated amine that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Structure : The compound features a trifluoromethyl group attached to a pentane backbone, which significantly influences its lipophilicity and biological interactions.
  • CAS Number : 1389320-34-6
  • Molecular Formula : C5H10ClF3N

The biological activity of (2R)-1,1,1-Trifluoropentan-2-amine; hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : It has been identified as a modulator of certain receptors involved in neurotransmission and inflammatory responses. This modulation can lead to altered cellular signaling pathways.
  • Antiproliferative Effects : Studies have indicated that fluorinated compounds can exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally similar to (2R)-1,1,1-Trifluoropentan-2-amine have shown efficacy in inhibiting the growth of breast and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Lipophilicity and Bioavailability

The introduction of trifluoromethyl groups generally increases the lipophilicity of compounds. The logP values associated with (2R)-1,1,1-Trifluoropentan-2-amine suggest a favorable balance for membrane permeability, enhancing its potential bioavailability .

Anticancer Activity

In a study examining fluorinated triazole derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative properties against cancer cell lines. Specifically, the highest activity was observed in compounds similar to (2R)-1,1,1-Trifluoropentan-2-amine when tested against breast and colon cancer cells .

Compound NameCell Line TestedIC50 (µM)Mechanism
Triazole Derivative ABreast Cancer5.4Apoptosis induction
Triazole Derivative BLung Cancer7.8Cell cycle arrest

Neurotransmitter Interaction

Research has indicated that (2R)-1,1,1-Trifluoropentan-2-amine may influence neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. However, detailed studies are still required to elucidate specific interactions and effects on neurotransmitter release and uptake.

Q & A

Q. What are the recommended synthesis pathways for (2R)-1,1,1-Trifluoropentan-2-amine Hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reductive amination of 1,1,1-trifluoropentan-2-one. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to confirm >99% enantiomeric excess (ee) .
  • Salt Formation : React the free base with HCl gas in anhydrous diethyl ether under nitrogen, followed by recrystallization in ethanol/water (1:3 v/v) to isolate the hydrochloride salt .

Q. How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integration (δ ≈ -70 ppm) and 1H^{1}\text{H} NMR to verify stereochemistry at the C2 position (coupling constants for R-configuration) .
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., D-mandelic acid) to determine absolute configuration .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 192.1) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct all work in a fume hood certified for amine handling .
  • Spill Management : Neutralize spills with 5% acetic acid solution, then absorb with vermiculite. Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Batch Consistency Check : Compare HPLC purity profiles (e.g., Agilent ZORBAX SB-C18 column) and residual solvent levels (GC-MS) across batches to rule out impurities as confounding factors .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-ligand displacement in serotonin receptors) under standardized buffer conditions (pH 7.4, 25°C) to validate target engagement .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH Optimization : Prepare stock solutions in 0.1 M HCl (pH ~2) to minimize hydrolysis. For long-term storage, lyophilize and store at -80°C under argon .
  • Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring to identify degradation products (e.g., trifluoroacetic acid via oxidation) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use Schrödinger’s Desmond to predict logBB values based on partition coefficients (logP) and polar surface area (PSA < 60 Ų).
  • In Silico Modifications : Introduce lipophilic substituents (e.g., methyl groups) at the C5 position while maintaining PSA via Prodrg topology generation .

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